molecular formula C13D9H12NO3C2H4O2 B602544 Salbutamol-D9 acetate CAS No. 1781417-68-2

Salbutamol-D9 acetate

Cat. No.: B602544
CAS No.: 1781417-68-2
M. Wt: 308.42
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Description

Salbutamol-D9 acetate is a deuterated form of salbutamol, a well-known beta-2 adrenergic receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of salbutamol, as the deuterium atoms can provide insights into metabolic pathways and drug interactions. Salbutamol itself is widely used in the treatment of asthma and chronic obstructive pulmonary disease due to its bronchodilatory effects.

Preparation Methods

The synthesis of Salbutamol-D9 acetate involves several steps, starting from substituted acetophenones. One common method includes the following steps:

    Chloromethylation: 4-hydroxyacetophenone is chloromethylated using formaldehyde and concentrated hydrochloric acid to produce 4-hydroxy-3-chloromethylacetophenone.

    Acylation: The chloromethylated product is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to form a diacetate.

    Bromination: The diacetate is brominated to yield a bromo ketone.

    Amination: The bromo ketone is reacted with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to obtain the hydrochloride of the amino ketone.

    Deuteration: The amino ketone is then subjected to deuteration to replace hydrogen atoms with deuterium, resulting in Salbutamol-D9.

    Acetylation: Finally, the deuterated compound is acetylated to produce this compound.

Chemical Reactions Analysis

Salbutamol-D9 acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl groups can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the parent deuterated salbutamol.

Scientific Research Applications

Salbutamol-D9 acetate is extensively used in scientific research for various purposes:

Mechanism of Action

Salbutamol-D9 acetate, like salbutamol, acts as a beta-2 adrenergic receptor agonist. It binds to beta-2 receptors on the bronchial smooth muscle cells, leading to the activation of adenylate cyclase. This enzyme converts adenosine triphosphate to cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscles, thereby causing bronchodilation. This mechanism helps alleviate symptoms of asthma and chronic obstructive pulmonary disease .

Comparison with Similar Compounds

Salbutamol-D9 acetate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Salbutamol: The non-deuterated form, widely used in clinical settings for asthma and chronic obstructive pulmonary disease.

    Levalbuterol: The R-enantiomer of salbutamol, which has a higher affinity for beta-2 receptors and is used for similar therapeutic purposes.

    Terbutaline: Another beta-2 adrenergic receptor agonist used for bronchodilation but with a different chemical structure.

    Fenoterol: A beta-2 agonist with a similar mode of action but different pharmacokinetic properties.

This compound’s deuterium labeling provides a unique advantage in research, allowing for more precise studies on drug metabolism and interactions.

Properties

CAS No.

1781417-68-2

Molecular Formula

C13D9H12NO3C2H4O2

Molecular Weight

308.42

Purity

95% by HPLC; 98% atom D

Related CAS

1420043-41-9 (unlabelled)

Synonyms

2-(tert-Butyl-D9-amino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanol acetate;  Albuterol-D9 acetate

tag

Salbutamol

Origin of Product

United States

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